3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

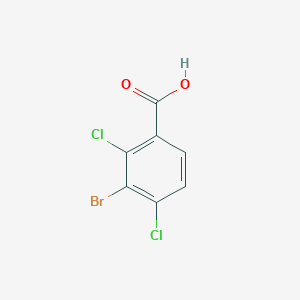

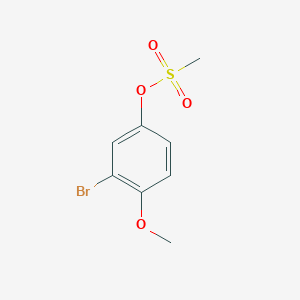

The compound "3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of halogen substituents, such as bromine and fluorine, on the phenyl rings can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclodehydration of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives was achieved by dehydration of diarylhydrazide under certain reaction conditions . Similarly, a series of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy phenyl group were synthesized by refluxing a mixture of acid hydrazide with different aromatic carboxylic acids . These methods could potentially be adapted for the synthesis of "3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole."

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The crystal structure can be stabilized by various intermolecular interactions, including halogen-halogen contacts, which are significant in the case of halogenated oxadiazoles .

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including interactions with unsaturated compounds. For example, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole reacted with unsaturated compounds in the presence of sodium dithionite to yield difluoromethylenated oxadiazole-containing compounds . This reactivity could be explored for "3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" to generate novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their substituents. For instance, the presence of fluorine and bromine atoms can affect the compound's UV absorption and photoluminescent properties . The spectral properties, such as absorption and fluorescence spectra, can be studied using experimental and theoretical methods, including time-dependent density functional theory (TDDFT) . Additionally, the presence of halogens can enhance the biological activity of these compounds, as seen in their potential anti-malarial , anti-TB , and insecticidal activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEBCCKIVRWKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650469 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

1000339-25-2 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)